molecular formula C8H15BN2O2 B11907959 (3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid

(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid

Cat. No.: B11907959
M. Wt: 182.03 g/mol
InChI Key: KREBVRXZNKKJRB-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid is an organoboron compound that features a pyrazole ring substituted with dimethyl and propyl groups, and a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the reaction of 3,5-dimethyl-1-propyl-1H-pyrazole with a boron-containing reagent under suitable conditions. For example, the reaction can be carried out using a boronic acid derivative in the presence of a base and a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions yield alcohols or other oxidized derivatives.

Scientific Research Applications

(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the final product . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)boronic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and the types of products formed in chemical reactions. The presence of both dimethyl and propyl groups can also affect its solubility and stability compared to simpler boronic acid derivatives.

Properties

Molecular Formula

C8H15BN2O2

Molecular Weight

182.03 g/mol

IUPAC Name

(3,5-dimethyl-1-propylpyrazol-4-yl)boronic acid

InChI

InChI=1S/C8H15BN2O2/c1-4-5-11-7(3)8(9(12)13)6(2)10-11/h12-13H,4-5H2,1-3H3

InChI Key

KREBVRXZNKKJRB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N(N=C1C)CCC)C)(O)O

Origin of Product

United States

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